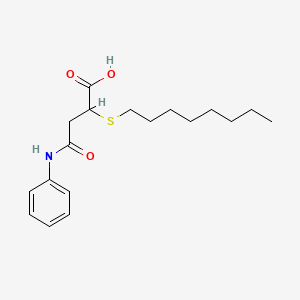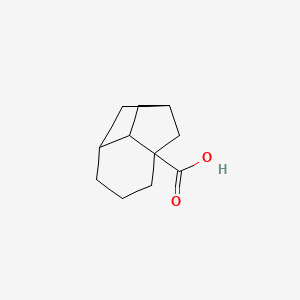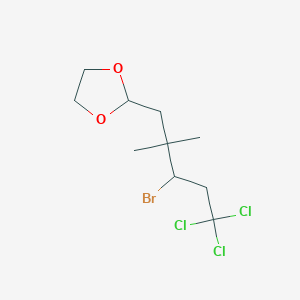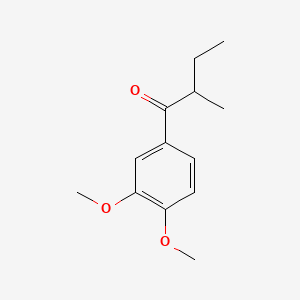
2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde: This intermediate can be synthesized through the reduction of 2-Methylquinoline-1(2H)-one using a reducing agent such as sodium borohydride.
Acylation Reaction: The 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is then subjected to an acylation reaction with phenyl acetate in the presence of a catalyst like pyridine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Amines, thiols, pyridine as a catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde: A precursor in the synthesis of the target compound.
1,2,3,4-Tetrahydroisoquinoline analogs: These compounds share a similar quinoline scaffold and exhibit diverse biological activities.
Uniqueness
2-(2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl)phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
64299-30-5 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[2-(2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C19H19NO3/c1-13-11-12-15-7-3-5-9-17(15)20(13)19(22)16-8-4-6-10-18(16)23-14(2)21/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
CWPKAKGFNMVUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)C3=CC=CC=C3OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


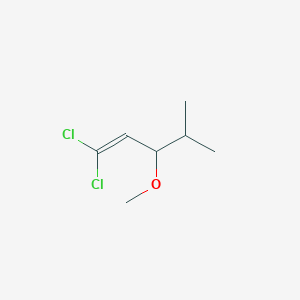

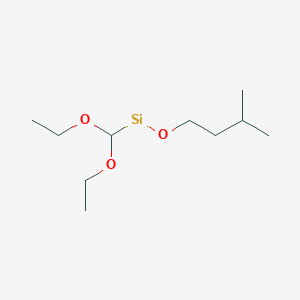
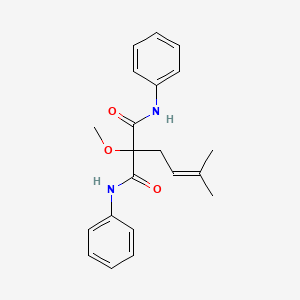
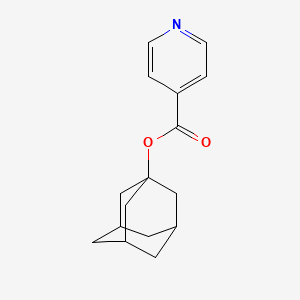
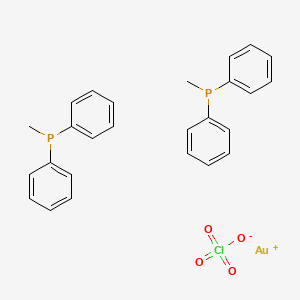
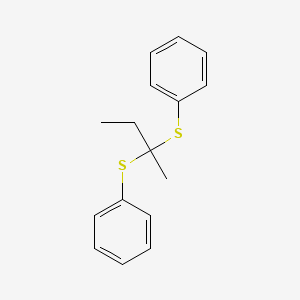
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
